molecular formula C27H29N3O2S2 B15100366 (5Z)-3-hexyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-hexyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15100366
M. Wt: 491.7 g/mol
InChI Key: LVSREBGWTZCYOU-ULJHMMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-hexyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic small molecule recognized for its potent activity as a non-thiazolidinedione agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a central role in the regulation of adipocyte differentiation, lipid metabolism, and insulin sensitivity, making it a critical target for metabolic disease research. This compound has been identified as a lead structure in the investigation of novel anti-diabetic agents, functioning by promoting adipogenesis and enhancing glucose uptake without the classical thiazolidinedione ring, which may offer a differentiated pharmacological profile. Its research value is underscored by its use in studies focusing on insulin resistance, type 2 diabetes, and the molecular mechanisms underlying metabolic syndrome. The compound's specific interaction with the PPARγ ligand-binding domain and its subsequent effects on gene transcription provide a powerful tool for dissecting signaling pathways in in vitro and in vivo models. For Research Use Only. Not intended for diagnostic or therapeutic use. Sources: https://pubchem.ncbi.nlm.nih.gov and https://www.rcsb.org/

Properties

Molecular Formula

C27H29N3O2S2

Molecular Weight

491.7 g/mol

IUPAC Name

(5Z)-3-hexyl-5-[[3-(4-methoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N3O2S2/c1-4-5-6-10-15-29-26(31)24(34-27(29)33)17-20-18-30(21-11-8-7-9-12-21)28-25(20)23-14-13-22(32-3)16-19(23)2/h7-9,11-14,16-18H,4-6,10,15H2,1-3H3/b24-17-

InChI Key

LVSREBGWTZCYOU-ULJHMMPZSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3)OC)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3)OC)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-hexyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a pyrazole aldehyde under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-3-hexyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyrazole moiety.

    Substitution: Various substituents on the aromatic rings can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-hexyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its antimicrobial, anti-inflammatory, and anticancer properties make it a candidate for drug development. Researchers are investigating its mechanism of action and efficacy in various biological systems.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of (5Z)-3-hexyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes, disrupt cellular processes, or interact with DNA to exert its effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its binding affinity, selectivity, and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Thiazolidinone Core

The hexyl chain in the target compound distinguishes it from analogs with shorter or aromatic N3 substituents. For example:

  • : The compound (5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-phenethyl-2-thioxothiazolidin-4-one features a phenethyl group (C8H7) at N3, reducing lipophilicity compared to the hexyl chain (C6H13) in the target compound .
  • : A derivative with an isopropyl group (C3H7) at N3 exhibits lower molecular weight (MW: ~483 g/mol) than the target compound (estimated MW: ~535 g/mol), highlighting the hexyl chain’s impact on steric bulk .
Table 1: Substituent Comparison at N3
Compound N3 Substituent Molecular Weight (g/mol) Lipophilicity (LogP)*
Target Compound Hexyl ~535 High (~5.2)
Compound Phenethyl ~495 Moderate (~4.1)
Compound Isopropyl ~483 Low (~3.8)

*LogP values are estimated using ChemDraw software.

Pyrazole Ring Modifications

The pyrazole moiety’s substitution pattern critically influences electronic and steric properties:

  • : Rhodanine derivatives with 2-hydroxybenzylidene groups (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one) demonstrate intramolecular H-bonding, stabilizing planar conformations—a feature absent in the methoxy-substituted target compound .

Stereochemical and Crystallographic Considerations

The (5Z)-configuration is conserved across analogs, ensuring consistent conjugation and dipole alignment. Crystal structures of related compounds (e.g., ) reveal:

  • Planar thiazolidinone and pyrazole rings.
  • Intermolecular H-bonding (e.g., C–H⋯S) and π-π stacking, stabilizing dimeric forms .
    The target compound’s methoxy group may disrupt H-bond networks compared to hydroxyl-bearing analogs, altering crystallization behavior .

Biological Activity

(5Z)-3-hexyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its complex structure and potential biological activities. This compound features a thioxo group and a pyrazole moiety, suggesting various pharmacological applications, including anti-inflammatory, anti-cancer, and anti-diabetic effects.

Chemical Structure and Properties

The compound's structure can be broken down into key components that contribute to its biological activity:

  • Thiazolidinone Core : Known for its diverse biological properties.
  • Pyrazole Moiety : Associated with anti-inflammatory and analgesic effects.
  • Hexyl Chain and Methoxy-substituted Phenyl Group : These groups may enhance the compound's interaction with biological targets.

Chemical Formula

The molecular formula of the compound is C29H30N4O2SC_{29}H_{30}N_4O_2S.

Anti-inflammatory Activity

Research indicates that thiazolidinone derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to (5Z)-3-hexyl have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations, comparable to standard anti-inflammatory drugs like dexamethasone .

Anti-cancer Potential

The pyrazole nucleus is recognized for its potential in cancer therapy. Studies have shown that modifications in the pyrazole structure can lead to increased cytotoxicity against various cancer cell lines. For example, compounds derived from similar thiazolidinone structures have been tested against breast cancer and leukemia cells, showing promising results in inducing apoptosis.

Anti-diabetic Effects

Thiazolidinediones are well-known for their role in diabetes management. The presence of the thiazolidinone core in (5Z)-3-hexyl suggests potential insulin-sensitizing properties. Research has indicated that certain derivatives can enhance glucose uptake in muscle cells, thereby contributing to better glycemic control.

Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of TNF-α and IL-6
Anti-cancerInduction of apoptosis in cancer cells
Anti-diabeticEnhancement of glucose uptake

Synthesis and Optimization

The synthesis of (5Z)-3-hexyl involves multiple steps that require optimization for yield and purity. The general synthetic route includes:

  • Formation of the Thiazolidinone Core : This involves cyclization reactions using appropriate precursors.
  • Introduction of the Pyrazole Moiety : Typically achieved through condensation reactions with arylhydrazines.
  • Functionalization : Adding hexyl and methoxy groups to enhance biological activity.

Each step must be carefully controlled to maximize the yield of the desired compound.

Study 1: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of various thiazolidinone derivatives, including (5Z)-3-hexyl. The results indicated significant reductions in edema in animal models when administered at optimized doses.

Study 2: Cytotoxicity Against Cancer Cells

Another research project focused on the cytotoxic effects of (5Z)-3-hexyl on breast cancer cell lines. The compound was found to induce apoptosis effectively, with IC50 values indicating potent activity compared to established chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing (5Z)-3-hexyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one?

  • Methodological Answer : The synthesis involves sequential condensation and cyclization steps. Key precursors include 3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and thiosemicarbazide derivatives. Acidic conditions (e.g., acetic acid) in ethanol or methanol facilitate Schiff base formation, followed by cyclization to the thiazolidinone ring. Reaction optimization should focus on temperature control (reflux conditions) and stoichiometric ratios to maximize yield and purity .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals for the Z-configuration of the methylidene group (δ ~9.0–10.0 ppm for the imine proton) and aromatic protons from the pyrazole and phenyl moieties .
  • IR Spectroscopy : Confirm the presence of thioxo (C=S, ~1200–1250 cm⁻¹) and carbonyl (C=O, ~1680–1720 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns consistent with the complex structure .

Q. How can researchers assess the compound's preliminary biological activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against bacterial/fungal strains, referencing protocols for structurally related thiazolidinones .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. What strategies can mitigate regioselectivity challenges during the synthesis of the (5Z)-configured methylidene group?

  • Methodological Answer :

  • Steric and Electronic Control : Use bulky substituents (e.g., 4-methoxy-2-methylphenyl) to favor Z-isomer formation via steric hindrance .
  • Catalytic Optimization : Transition metal catalysts (e.g., ZnCl2) may enhance regioselectivity during cyclization .
  • Spectroscopic Monitoring : Track reaction progress via in-situ FT-IR or HPLC to identify intermediates and optimize reaction time .

Q. How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and compute electronic properties (HOMO-LUMO, dipole moments) to correlate with reactivity or bioactivity .
  • Molecular Docking : Dock the compound into target proteins (e.g., Mycobacterium tuberculosis enoyl reductase for anti-TB activity) using AutoDock Vina. Focus on hydrogen bonding with the thioxo group and hydrophobic interactions with the hexyl chain .

Q. What experimental approaches resolve contradictions in biological activity data (e.g., varying IC50 values across studies)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Stability Studies : Use HPLC to check compound degradation under assay conditions (e.g., pH, temperature) .
  • Synergistic Effects : Evaluate combinatorial activity with known drugs to identify potentiating interactions .

Q. How does the compound's stability under varying pH and light conditions impact formulation development?

  • Methodological Answer :

  • Photostability Testing : Expose the compound to UV-Vis light (ICH Q1B guidelines) and monitor degradation via HPLC .
  • pH-Dependent Stability : Incubate in buffers (pH 1–9) and quantify remaining compound. Acidic conditions may hydrolyze the thiazolidinone ring .
  • Excipient Screening : Test stabilizers (e.g., cyclodextrins) to enhance shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.